Acide (4-amino-3-nitrophényl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

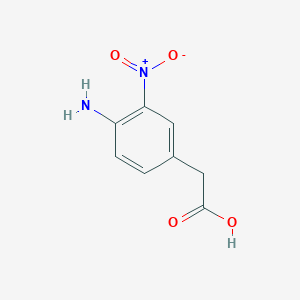

2-(4-Amino-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetic acid moiety

Applications De Recherche Scientifique

2-(4-Amino-3-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving aromatic amino acids.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-nitrophenyl)acetic acid typically involves the nitration of 4-aminophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 2-(4-Amino-3-nitrophenyl)acetic acid may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Reduction: The nitro group in 2-(4-Amino-3-nitrophenyl)acetic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Reduction: 2-(4-Amino-3-aminophenyl)acetic acid.

Substitution: Various azo compounds depending on the nucleophile used.

Oxidation: 2-(4-Nitroso-3-nitrophenyl)acetic acid or 2-(4-Nitro-3-nitrophenyl)acetic acid.

Comparaison Avec Des Composés Similaires

4-Nitrophenylacetic acid: Similar structure but lacks the amino group.

2-Amino-3-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.

4-Amino-3-nitrobenzoic acid: Similar functional groups but different acetic acid moiety.

Uniqueness: 2-(4-Amino-3-nitrophenyl)acetic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.

Activité Biologique

2-(4-Amino-3-nitrophenyl)acetic acid, also known as 4-amino-3-nitrophenylacetic acid, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including its potential therapeutic applications, toxicity profiles, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

2-(4-Amino-3-nitrophenyl)acetic acid is characterized by a phenyl ring substituted with an amino group and a nitro group, which contribute to its biological properties. The molecular formula is C9H10N2O4, and it has a molar mass of approximately 198.19 g/mol. The presence of the nitro group is significant as it can influence the compound's reactivity and interaction with biological targets.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-(4-Amino-3-nitrophenyl)acetic acid against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators .

3. Neuroprotective Potential

Emerging research suggests that 2-(4-Amino-3-nitrophenyl)acetic acid may have neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress and protect neuronal cells from apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Toxicity Profile

The safety assessment of 2-(4-Amino-3-nitrophenyl)acetic acid indicates that it possesses a low acute toxicity profile. Studies report an LD50 greater than 2000 mg/kg in animal models, suggesting minimal risk when used within therapeutic ranges . However, prolonged exposure can lead to skin irritation and other mild adverse effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various compounds, 2-(4-Amino-3-nitrophenyl)acetic acid was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, supporting its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress demonstrated that administration of 2-(4-Amino-3-nitrophenyl)acetic acid significantly reduced markers of oxidative damage in brain tissues. Behavioral tests also indicated improved cognitive function post-treatment, reinforcing its potential role in neuroprotection .

Propriétés

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNTGDWVOXIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.